ML233

Descripción

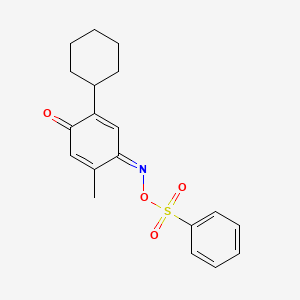

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H20NO4S- |

|---|---|

Peso molecular |

358.43 |

Nombre IUPAC |

[(Z)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |

InChI |

InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18- |

Clave InChI |

BFVKRFHHESLWBN-LVZFUZTISA-M |

SMILES |

CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ML233; ML 233; ML-233. |

Origen del producto |

United States |

Foundational & Exploratory

ML233 mechanism of action in tyrosinase inhibition

An In-Depth Technical Guide to the Mechanism of Action of ML233 in Tyrosinase Inhibition

Introduction

Melanogenesis is the complex biological process responsible for the synthesis of melanin pigments, which play a crucial role in protecting the skin from UV radiation.[1] The rate-limiting enzyme in this pathway is tyrosinase (TYR), which catalyzes the initial steps of converting L-tyrosine to melanin.[2] Dysregulation of melanogenesis can lead to various skin pigmentation disorders, including hyperpigmentation conditions like melasma and age spots.[1][2] Consequently, the development of safe and effective tyrosinase inhibitors is a significant area of research in dermatology and drug development.[3] this compound has been identified as a potent, direct inhibitor of tyrosinase, offering a promising therapeutic approach for managing conditions associated with excessive melanin production.[1][4][5] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data and experimental protocols.

Core Mechanism of Action: Direct Competitive Inhibition

This compound functions as a direct inhibitor of tyrosinase by binding to the enzyme's active site.[1][3][4] Kinetic studies have demonstrated that this compound acts as a competitive inhibitor.[6] This mode of inhibition means that this compound directly competes with the natural substrate, such as L-DOPA, for binding to the copper-containing active site of the tyrosinase enzyme.[6][7] By occupying the active site, this compound prevents the substrate from binding and subsequent catalysis, thereby halting the melanogenesis cascade.[6]

Caption: Competitive inhibition of tyrosinase by this compound.

Quantitative Analysis of this compound-Tyrosinase Interaction

The binding affinity of this compound to human tyrosinase has been quantified using two-state reaction model Surface Plasmon Resonance (SPR) analysis.[6] These experiments provide precise constants for the association and dissociation rates of this compound with the enzyme, allowing for a direct comparison with the natural substrate, L-DOPA.[6]

Table 1: Binding Affinity Constants for this compound and L-DOPA with Human Tyrosinase

| Ligand | Association Rate (kon) (1/Ms) | Dissociation Rate (kdis) (1/s) | Affinity (KD) (M) | Reference |

|---|---|---|---|---|

| This compound | 1.13E+03 | 1.10E-02 | 9.73E-06 | [6] |

| L-DOPA | 1.98E+02 | 1.70E-02 | 8.59E-05 |[6] |

Data derived from SPR analysis.[6]

Signaling Pathway Context

Melanogenesis is regulated by various signaling pathways, often involving the microphthalmia-associated transcription factor (MITF), which acts as a master regulator for the expression of tyrosinase and other related proteins.[8][9] this compound was initially identified as an agonist for the apelin signaling pathway.[4] However, studies have shown that its inhibitory effect on melanogenesis is independent of apelin-receptor activation.[4] this compound's mechanism relies on direct enzymatic inhibition rather than interference with upstream signaling cascades that control tyrosinase expression.[4]

Caption: this compound directly inhibits the tyrosinase enzyme, bypassing upstream signaling pathways.

Experimental Protocols

The characterization of this compound as a tyrosinase inhibitor involved several key in vivo and in vitro experiments.

In Vivo Melanin Quantification in Zebrafish

This protocol assesses the effect of this compound on melanin production in a whole-organism model. Zebrafish are used due to their rapid development and visible pigmentation.

-

Methodology:

-

Zebrafish embryos are collected and staged.

-

Embryos are treated with varying concentrations of this compound (or DMSO as a control) starting at 4 hours post-fertilization (hpf) and continuing to 48 hpf.[3]

-

At 48 hpf, embryos are imaged to visually assess skin pigmentation.[3]

-

For quantitative analysis, melanin is extracted from pools of approximately 40 embryos per biological replicate.[6]

-

The extracted melanin is measured via absorbance spectrophotometry at 490nm.[4]

-

The viability of embryos is assessed using the OECD236 test for acute toxicity to ensure observed effects are not due to toxicity.[3]

-

Caption: Workflow for assessing this compound's effect on zebrafish pigmentation.

In Vitro Tyrosinase Activity Assay

This assay directly measures the enzymatic activity of tyrosinase in the presence of this compound to determine the mode and kinetics of inhibition.

-

Methodology:

-

Kinetic assays are performed to monitor the conversion of L-DOPA by tyrosinase.[6]

-

Reactions are set up in the absence (DMSO control) or presence of this compound at various concentrations (e.g., 5 µM and 20 µM).[6]

-

The rate of L-DOPA oxidation to dopaquinone is monitored over a time course (e.g., 15 minutes) by measuring the change in absorbance.[6]

-

To determine the inhibition mechanism, the assay is repeated with varying concentrations of the substrate (L-DOPA).

-

The resulting data are plotted on a Lineweaver-Burk plot, which can distinguish between competitive, non-competitive, and uncompetitive inhibition.[6] The results for this compound indicate a competitive inhibition mode.[6]

-

Caption: Workflow for determining the kinetic parameters of tyrosinase inhibition by this compound.

Surface Plasmon Resonance (SPR) Analysis

SPR is used to measure the real-time binding kinetics and affinity between this compound and human tyrosinase.

-

Methodology:

-

Purified human tyrosinase protein is immobilized on an SPR sensor chip.

-

A two-fold dilution series of this compound (e.g., 5 doses with a high concentration of 50 µM) is prepared in a running buffer.[6]

-

The this compound solutions are injected sequentially over the sensor surface, allowing for association.

-

A running buffer is then flowed over the surface to monitor the dissociation of the this compound-tyrosinase complex.

-

The same procedure is repeated for the natural substrate, L-DOPA (e.g., high concentration of 500 µM), for comparison.[6]

-

The resulting sensorgrams are analyzed using a two-state reaction model to calculate the association rate (kon), dissociation rate (kdis), and the equilibrium dissociation constant (KD).[6]

-

References

- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. doaj.org [doaj.org]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Vivo Effects of ML233 on Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of the small molecule ML233 on melanogenesis. This compound has been identified as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, demonstrating significant potential for the treatment of hyperpigmentation disorders.[1][2][3][4] This document summarizes the key quantitative data, experimental protocols, and associated signaling pathways based on available research.

Quantitative Data Summary

The in vivo and in vitro effects of this compound on melanogenesis have been quantified in zebrafish models and murine melanoma cell lines (B16F10). The data highlights the dose-dependent inhibitory effect of this compound on melanin production.

Table 1: In Vivo Effects of this compound on Melanogenesis in Zebrafish

| Parameter | Treatment Group | Concentration | Duration | Outcome | Reference |

| Melanin Production | This compound | Not specified | 4-48 hpf | Significant reduction in skin pigmentation | [3][5] |

| Melanin Quantification | This compound | Not specified | 4-48 hpf | Over 80% reduction in melanin | [2] |

| Reversibility | This compound | Not specified | 24-48 hpf, then recovery | Pigmentation returns after this compound removal | [5] |

| Toxicity | This compound | Not specified | Not specified | No observable significant toxic side effects | [1][2][3] |

hpf: hours post-fertilization

Table 2: In Vitro Effects of this compound on Murine Melanoma Cells (B16F10)

| Parameter | Treatment Group | Concentration | Outcome | Reference |

| Melanin Production | This compound | 0.625 - 5 µM | Reduction in melanin without affecting cell survival | [2] |

| Cell Proliferation (ME1154B PDXO) | This compound | IC50 = 1.65 µM | Inhibition of proliferation | [2] |

| Cell Proliferation (ME2319B PDXO) | This compound | Up to 10 µM | No effect on viability | [2] |

PDXO: Patient-Derived Xenograft Organoids

Experimental Protocols

The following sections detail the methodologies employed in the key experiments assessing the in vivo and in vitro effects of this compound on melanogenesis.

Zebrafish Melanogenesis Assay

This in vivo assay utilizes the zebrafish model system to visually and quantitatively assess the impact of this compound on melanin production during embryonic development.

-

Animal Model: Zebrafish (Danio rerio) embryos.

-

Treatment Administration: Embryos are exposed to this compound in the embryo medium. A control group treated with DMSO (the vehicle for this compound) is run in parallel. For comparison, other known melanogenesis inhibitors like 1-phenyl-2-thiourea (PTU), arbutin, and kojic acid are also used.[2][3]

-

Treatment Duration:

-

Endpoint Assessment:

-

Toxicity Assessment: Embryo viability is monitored throughout the experiment, and any morphological defects are noted. The OECD236 test can be used to assess acute toxicity.[3]

Murine Melanoma Cell (B16F10) Culture and Treatment

This in vitro assay is used to determine the effect of this compound on melanin production and cell proliferation in a mammalian cell line.

-

Cell Line: B16F10 murine melanoma cells.

-

Cell Culture: Cells are cultured in standard growth medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

-

Melanogenesis Stimulation: To enhance melanin production, cells can be stimulated with agents like α-melanocyte-stimulating hormone (α-MSH) or Isobutylmethylxanthine (IBMX).[6][7]

-

This compound Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (DMSO) is also included.

-

Endpoint Assessment:

-

Melanin Content: Melanin is extracted from the cell pellets and quantified spectrophotometrically.[6]

-

Cell Viability/Proliferation: Assays such as the MTT assay are used to determine the effect of this compound on cell survival.[2]

-

Gene Expression Analysis: Quantitative real-time PCR (RT-qPCR) can be performed to measure the mRNA levels of key melanogenesis-related genes like Tyrosinase (Tyr), Tyrosinase-related protein 1 (Trp1), and Dopachrome tautomerase (Dct/Trp2).[7]

-

Signaling Pathways and Mechanisms of Action

Proposed Mechanism of this compound Action

Research indicates that this compound directly inhibits the enzymatic activity of tyrosinase.[1][2][3] This is believed to occur through the binding of this compound to the active site of the tyrosinase enzyme, thereby blocking the synthesis of melanin.[1][2] Importantly, the inhibitory effect of this compound on melanogenesis has been shown to be independent of the apelin signaling pathway, for which this compound was originally identified as an agonist.[2]

References

- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ML233 in Cardiovascular Signaling: An Uncharted Territory

While the small molecule ML233 has been investigated for its biological activity, a comprehensive review of existing scientific literature reveals a significant lack of established evidence for a direct and defined role in cardiovascular signaling. Currently, this compound is primarily characterized as a potent inhibitor of tyrosinase, the key enzyme responsible for melanin production. This has made it a valuable tool for research into skin pigmentation and related disorders.

Initial interest in this compound's potential cardiovascular effects stemmed from its description as a possible agonist of the apelin receptor (APJ). The apelin signaling pathway is a known regulator of cardiovascular homeostasis, influencing blood pressure, cardiac contractility, and angiogenesis. However, subsequent and more detailed studies have demonstrated that the primary biological effects of this compound, specifically its inhibition of melanogenesis, are independent of apelin receptor activation. This finding significantly decouples this compound from its initially proposed mechanism of action within a cardiovascular context.

At present, there is a dearth of published research detailing the effects of this compound on cardiomyocytes, cardiac function, or its involvement in any specific cardiovascular signaling cascades. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams concerning this compound's role in the cardiovascular system is not feasible.

This document will summarize what is known about this compound, including its primary function as a tyrosinase inhibitor and the context of its initial connection to the apelin pathway.

Primary Function: Tyrosinase Inhibition

The most robust data available for this compound centers on its ability to inhibit the enzyme tyrosinase. This has been demonstrated in various experimental models.

Quantitative Data on Tyrosinase Inhibition

Further research is needed to generate quantitative data regarding this compound's potential cardiovascular effects.

Experimental Protocols for Tyrosinase Inhibition

Detailed experimental protocols for assessing the tyrosinase inhibitory activity of this compound typically involve in vitro enzymatic assays using purified tyrosinase and in vivo models, such as zebrafish, to observe effects on pigmentation. These protocols are not directly relevant to cardiovascular studies.

The Apelin Receptor Connection: A Tentative Link

The apelin signaling pathway plays a crucial role in cardiovascular health. Activation of the apelin receptor by its endogenous ligands, apelin and Elabela, triggers a cascade of intracellular events that modulate cardiovascular function.

Apelin Signaling Pathway in the Cardiovascular System

Caption: Simplified Apelin Receptor Signaling Pathway in the Cardiovascular System.

While this compound was initially explored in the context of this pathway, the lack of subsequent evidence supporting its role as a direct and functionally relevant apelin agonist in cardiovascular models means that its position within this signaling network is currently undefined.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals interested in cardiovascular signaling, the exploration of this compound's potential effects remains an open area of investigation. Future studies would need to systematically evaluate the impact of this compound on various cardiomyocyte functions, including electrophysiology, calcium handling, and contractility, as well as its effects in animal models of cardiovascular disease, to ascertain any potential therapeutic relevance. Until such data becomes available, this compound's role in the cardiovascular system remains speculative.

The Pharmacological Profile of ML233: A Potent and Direct Tyrosinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML233 is a small molecule that has been identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, oncology, and drug development who are interested in the therapeutic potential of tyrosinase inhibitors. This compound's ability to reduce melanin production without significant cytotoxicity highlights its promise for the treatment of hyperpigmentation disorders and as a potential adjuvant in melanoma therapy.[3][4]

Introduction

Melanogenesis is the physiological process responsible for the production of melanin, a pigment that plays a crucial role in protecting the skin from ultraviolet (UV) radiation.[2] However, the dysregulation of this pathway can lead to various hyperpigmentary disorders such as melasma, vitiligo, and age spots, and is also implicated in the pathology of melanoma.[2][3] A key enzyme in this process is tyrosinase, which catalyzes the initial and rate-limiting steps of melanin synthesis.[5] Consequently, the inhibition of tyrosinase has been a major focus for the development of novel therapeutic and cosmetic agents.[3] this compound has emerged as a promising candidate in this area, demonstrating potent and specific inhibition of tyrosinase activity.[1][3]

Mechanism of Action

This compound exerts its pharmacological effect through the direct inhibition of tyrosinase.[1][2] Structural and kinetic studies have revealed that this compound binds to the active site of the tyrosinase enzyme.[3] This interaction prevents the natural substrate, L-tyrosine, from binding and being hydroxylated to L-DOPA, the first step in melanogenesis.[5] Further kinetic analyses have characterized this compound as a competitive inhibitor of tyrosinase.

Signaling Pathway

The synthesis of melanin is a complex process regulated by several signaling pathways that converge on the activation of tyrosinase. The binding of ligands such as α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes activates a cascade that ultimately leads to the transcription of the tyrosinase gene. This compound directly targets the tyrosinase enzyme, thereby blocking the downstream production of melanin.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Tyrosinase Inhibition

| Parameter | Value | Assay Conditions | Reference |

|---|---|---|---|

| IC50 | 4.1 ± 0.6 μM | Mushroom Tyrosinase, L-DOPA substrate | [6] |

| KD | 9.78 x 105 M | Surface Plasmon Resonance (SPR) | [6] |

| ka1 (on-rate) | 3.79 x 103 1/Ms | Surface Plasmon Resonance (SPR) | [6] |

| Inhibition Type | Competitive | Lineweaver-Burk Analysis |[6] |

Table 2: In Vivo and Cellular Activity

| Assay | Organism/Cell Line | Endpoint | Result | Reference |

|---|---|---|---|---|

| Melanin Production | Zebrafish Embryos | Reduction in pigmentation | Dose-dependent decrease | [1] |

| Toxicity | Zebrafish Embryos | Survival (OECD 236) | No significant toxicity observed | [1] |

| Melanin Content | B16F10 Murine Melanoma Cells | Reduction in melanin | Significant decrease | [4] |

| Cell Proliferation | B16F10 Murine Melanoma Cells | Inhibition of proliferation | Dose-dependent inhibition | [4] |

| Cell Proliferation | ME1154B & ME2319B Human Melanoma Cells | Inhibition of proliferation | Significant inhibition |[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Tyrosinase Activity Assay

This protocol is adapted from studies evaluating tyrosinase inhibitors.[6]

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.5).

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of this compound in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound (this compound) or vehicle (for control), and the tyrosinase solution.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 492 nm using a microplate reader and continue to take readings at 1-minute intervals for 20 minutes.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

For kinetic analysis, perform the assay with varying concentrations of both L-DOPA and this compound and plot the data using a Lineweaver-Burk plot to determine the mode of inhibition.

-

Cellular Melanin Content Assay

This protocol is based on methods used for B16F10 melanoma cells.[2]

-

Cell Culture and Treatment:

-

Seed B16F10 melanoma cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 48-72 hours.

-

-

Melanin Extraction:

-

Wash the cells with PBS and lyse them.

-

Centrifuge the cell lysate and dissolve the pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

-

-

Quantification:

-

Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

-

Zebrafish Embryo Acute Toxicity Test (OECD 236)

This is a summary of the standardized OECD 236 protocol.[7]

-

Test Organisms: Newly fertilized zebrafish (Danio rerio) embryos.

-

Exposure:

-

Expose embryos to a range of this compound concentrations or a control solution in a 24-well plate.

-

The exposure period is 96 hours.

-

-

Observations:

-

At 24, 48, 72, and 96 hours post-fertilization, observe the embryos for four apical endpoints:

-

Coagulation of fertilized eggs

-

Lack of somite formation

-

Lack of detachment of the tail-bud from the yolk sac

-

Lack of heartbeat

-

-

-

Data Analysis:

-

Determine the number of viable embryos at each time point and concentration.

-

Calculate the LC50 (lethal concentration for 50% of the population) if a dose-response is observed.

-

Melanoma Cell Proliferation Assay

A common method for assessing cell proliferation is the MTT assay.

-

Cell Seeding and Treatment:

-

Seed melanoma cells (e.g., B16F10, ME1154B, ME2319B) in a 96-well plate and allow for attachment.

-

Treat the cells with various concentrations of this compound or a positive control (e.g., cisplatin, staurosporine) for a specified period (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

-

Conclusion

This compound is a well-characterized small molecule with potent and direct inhibitory activity against tyrosinase. Its ability to reduce melanin production in both in vitro and in vivo models, coupled with a favorable safety profile in preliminary studies, makes it an attractive lead compound for the development of new therapies for hyperpigmentation disorders. Furthermore, its anti-proliferative effects on melanoma cell lines suggest a potential role as an adjuvant in cancer treatment. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other tyrosinase inhibitors.

References

- 1. doaj.org [doaj.org]

- 2. 2.4. Melanin Content Analysis [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

ML233: A Potent Tyrosinase Inhibitor for Hyperpigmentation Therapy

A Technical Guide for Researchers and Drug Development Professionals

Published: October 30, 2025

Abstract

Hyperpigmentary disorders, affecting millions worldwide, are characterized by the overproduction of melanin. The primary rate-limiting enzyme in melanin synthesis (melanogenesis) is tyrosinase. Consequently, the inhibition of this enzyme is a principal strategy in the development of depigmenting agents. This technical guide details the preclinical evidence for the small molecule ML233 as a novel and potent therapeutic candidate for hyperpigmentation. This compound acts as a direct, competitive inhibitor of tyrosinase, effectively reducing melanin production in both cellular and in vivo models without significant cytotoxicity.[1][2][3][4][5] This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the detailed experimental protocols used for its characterization, intended to equip researchers and drug development professionals with the critical information needed to evaluate and potentially advance this compound.

Mechanism of Action: Direct Tyrosinase Inhibition

Melanogenesis is a complex signaling cascade initiated by factors such as ultraviolet (UV) radiation, which stimulates the secretion of α-melanocyte-stimulating hormone (α-MSH).[1] This hormone binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a G-protein-coupled receptor signaling pathway that increases intracellular cyclic AMP (cAMP) levels.[6][7][8] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[9] Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[10] MITF promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), which work in concert within the melanosome to synthesize melanin from L-tyrosine.[10]

This compound exerts its depigmenting effect by directly interfering with this pathway at the most critical enzymatic step. Studies have confirmed that this compound is a direct and competitive inhibitor of tyrosinase.[2][11] It binds to the enzyme's active site, preventing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby halting melanin synthesis.[4][12] Notably, this compound's inhibitory action on melanogenesis is independent of the apelin signaling pathway, for which it was initially identified as an agonist.[3]

Figure 1: this compound Inhibition of the Melanogenesis Signaling Pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The data consistently demonstrates a potent, dose-dependent inhibition of tyrosinase activity and melanin synthesis.

Table 1: In Vivo Efficacy of this compound in Zebrafish Embryos

| Parameter | Concentration | Result | Reference Compound |

|---|---|---|---|

| Tyrosinase Activity | 0.5 µM | ~80% inhibition | Similar to 200 µM PTU |

| Melanin Content | 15 µM | >80% reduction | - |

Data sourced from Menard et al., 2025.[3]

Table 2: In Vitro Enzyme Kinetics and Binding Affinity

| Parameter | Ligand | Value | Method |

|---|---|---|---|

| Inhibition Type | This compound | Competitive | Lineweaver-Burk Plot |

| Association Rate (ka1) | This compound | 3.79e+3 (1/Ms) | SPR Analysis |

| Dissociation Constant (KD) | This compound | 9.78e+5 (M) | SPR Analysis |

| Association Rate (ka1) | L-DOPA (Substrate) | 1.97e+1 (1/Ms) | SPR Analysis |

| Dissociation Constant (KD) | L-DOPA (Substrate) | 3.90e+5 (M) | SPR Analysis |

Data sourced from Menard et al., 2025.[3][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following protocols are synthesized from published studies on this compound and standard methods for assessing melanogenesis inhibitors.

In Vivo Zebrafish Melanin Quantification

This assay provides a whole-organism assessment of a compound's effect on pigmentation.

-

Embryo Culture: Synchronized zebrafish embryos are collected and arrayed in a 96-well plate (2-3 embryos per well) in 200 µL of E3 embryo medium.[13]

-

Compound Treatment: A stock solution of this compound (in 0.1% DMSO) is added to the E3 medium to achieve final desired concentrations (e.g., 2.5 µM to 15 µM). Embryos are exposed from 9 hours post-fertilization (hpf) to 72 hpf. A vehicle control (0.1% DMSO) and a positive control (e.g., Kojic Acid or PTU) are run in parallel.[3][13]

-

Phenotypic Evaluation: At 72 hpf, embryos are anesthetized with tricaine methanesulfonate (MS-222) and imaged under a stereomicroscope to visually assess pigmentation.[14]

-

Melanin Extraction:

-

Pool approximately 40-100 anesthetized embryos per treatment group.[2][11]

-

Homogenize the embryos in a lysis buffer (e.g., 20 mM sodium phosphate pH 6.8, 1% Triton X-100, 1 mM PMSF).[11]

-

Centrifuge the lysate at 10,000 x g for 10 minutes to pellet the melanin.

-

Discard the supernatant. Dissolve the melanin pellet in 1 N NaOH containing 10% DMSO by heating at 80-100°C for 10-60 minutes.[3][11][13]

-

-

Quantification: Measure the absorbance of the solubilized melanin at 405-490 nm using a microplate reader. Compare the absorbance values to a standard curve generated with synthetic melanin to determine the melanin concentration.[3][13]

Murine B16F10 Cell Melanin Content Assay

This in vitro assay quantifies melanin production in a commonly used melanoma cell line.

-

Cell Culture: Seed B16F10 cells in a 12-well or 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[3][4]

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤0.1%) in DMEM for 48-72 hours. An untreated or vehicle-treated group serves as a control. To stimulate melanogenesis, cells can be co-treated with α-MSH (e.g., 200 nM).[15]

-

Cell Lysis:

-

Wash the cells with PBS and harvest them by trypsinization.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Dissolve the pellet in 200 µL of 1 N NaOH at 80°C for 1-2 hours to solubilize the melanin.[4]

-

-

Quantification:

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase within cultured cells following treatment.

-

Cell Culture and Treatment: Seed and treat B16F10 cells as described in the melanin content assay (Section 3.2).

-

Lysate Preparation:

-

After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing 0.1 M sodium phosphate (pH 6.8) and 1% Triton X-100.[16]

-

Centrifuge the lysates at 10,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the cellular tyrosinase.

-

Determine the protein concentration of the supernatant for normalization.[3]

-

-

Enzymatic Reaction:

-

Quantification: Measure the absorbance of the formed dopachrome at 490 nm.[16][17] The tyrosinase activity is expressed as a percentage of the activity in untreated control cells.

Experimental and Logical Workflows

Visualizing the experimental process provides clarity on the evaluation pipeline for a novel depigmenting agent like this compound.

Figure 2: Preclinical Evaluation Workflow for this compound.

Conclusion and Future Directions

This compound has emerged as a promising small molecule inhibitor of tyrosinase for the potential treatment of hyperpigmentation.[1][3][5] Its direct, competitive mechanism of action, coupled with potent efficacy in both cellular and whole-organism models, establishes a strong foundation for further investigation.[2][3] The reversible nature of its effect on melanogenesis is also a desirable characteristic for a cosmetic or therapeutic agent.[2] Future research should focus on validating these findings in human melanocyte co-culture systems, assessing skin penetration in ex vivo models, and conducting comprehensive preclinical safety and toxicology studies to support a transition to clinical evaluation. The data and protocols presented herein provide a robust starting point for these next steps in the drug development process.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of melanin content [bio-protocol.org]

- 4. 2.4. Melanin Content Analysis [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bioRxiv directory [connect.biorxiv.org]

- 11. Frontiers | Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay [frontiersin.org]

- 12. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assessing the skin-whitening property of plant extracts from taiwanese species using zebrafish as a rapid screening platform - Arabian Journal of Chemistry [arabjchem.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Small Molecule ML233: A Tyrosinase-Targeted Agent in Melanoma Cell Lines

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Melanoma, the most aggressive form of skin cancer, is characterized by the malignant transformation of melanocytes, the melanin-producing cells of the skin.[1] The synthesis of melanin, a process known as melanogenesis, is primarily regulated by the enzyme tyrosinase.[2][3][4][5][6] Tyrosinase catalyzes the rate-limiting steps in the melanin biosynthesis pathway.[2][3][4][5][6] In melanoma, the dysregulation of this pathway is a key feature. The small molecule ML233 has emerged as a potent and direct inhibitor of tyrosinase, demonstrating significant effects on melanoma cell lines.[2][3][4][5] This technical guide provides a comprehensive overview of the function of this compound in melanoma cells, detailing its mechanism of action, effects on cell proliferation, and relevant experimental protocols.

Mechanism of Action: Direct Inhibition of Tyrosinase

This compound functions as a direct inhibitor of tyrosinase.[2][3][4][5] It is predicted that this compound binds to the active site of the tyrosinase enzyme, thereby blocking its catalytic function.[2][3][4][5] This direct interaction leads to a reduction in the production of melanin. Furthermore, studies have indicated that this compound also decreases the protein expression of tyrosinase in melanoma cells.[5]

The inhibitory effect of this compound on melanogenesis has been shown to be independent of the apelin signaling pathway.[7] This is a crucial distinction, as this compound was initially identified as an agonist of the apelin receptor.[7] This specificity for tyrosinase inhibition underscores its potential as a targeted therapeutic agent.

Signaling Pathway Diagram

Caption: Mechanism of this compound action in melanoma cells.

Effects of this compound on Melanoma Cell Lines

Inhibition of Melanogenesis

Consistent with its mechanism of action, this compound effectively reduces melanin content in melanoma cell lines. In studies using B16F10 murine melanoma cells, treatment with this compound led to a significant decrease in melanin production.[2][3][5]

Inhibition of Cell Proliferation

Beyond its effects on melanin synthesis, this compound has been demonstrated to inhibit the proliferation of melanoma cells. This anti-proliferative effect has been observed in both murine (B16F10) and human melanoma cell lines (ME1154B and ME2319B).

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound in melanoma cell lines.

| Cell Line | Assay | Parameter | Value | Reference |

| B16F10 (murine melanoma) | Cell Proliferation | IC50 | 5-10 µM | [5] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Cell Culture

B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

A common method to assess cell viability and proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Melanin Content Assay

-

Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate and treat with this compound for 72 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 1N NaOH).

-

Melanin Solubilization: Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.

-

Absorbance Measurement: Measure the absorbance of the lysates at 405 nm. The absorbance is proportional to the melanin content. A standard curve using synthetic melanin can be used for quantification.

Western Blot for Tyrosinase Expression

-

Protein Extraction: After treatment with this compound, lyse the B16F10 cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody against tyrosinase, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound.

Conclusion

This compound represents a promising small molecule inhibitor with a well-defined mechanism of action in melanoma cell lines. Its ability to directly inhibit tyrosinase, leading to reduced melanin production and decreased cell proliferation, highlights its potential for further investigation as a therapeutic agent in melanoma. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their own studies. Future research could focus on its efficacy in more complex in vivo models and its potential for combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. highly-efficient-crispr-cas9-based-methods-for-generating-deletion-mutations-and-f0-embryos-that-lack-gene-function-in-zebrafish - Ask this paper | Bohrium [bohrium.com]

- 4. The MAPK pathway in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antioxidant stress effect of granulin precursor in vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ML233 on Skin Pigmentation Disorders: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders, characterized by the excessive production of melanin, represent a significant area of unmet medical need. The enzyme tyrosinase is a critical regulator of melanogenesis, the metabolic pathway responsible for melanin synthesis. Consequently, the identification of potent and specific tyrosinase inhibitors is a primary objective in the development of novel dermatological therapies. This whitepaper provides a comprehensive technical overview of the small molecule ML233, a direct inhibitor of tyrosinase. We will delve into the quantitative data supporting its efficacy, the detailed experimental protocols utilized in its characterization, and the underlying molecular mechanism of action. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the field of skin pigmentation.

Introduction

Skin pigmentation is a complex biological process primarily governed by the production of melanin by specialized cells called melanocytes.[1][2] An overproduction of melanin can lead to various hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.[1][2] The rate-limiting enzyme in the melanogenesis cascade is tyrosinase.[1][2][3][4] This copper-containing enzyme catalyzes the initial and essential steps of melanin synthesis. Therefore, the inhibition of tyrosinase activity is a key therapeutic strategy for the management of hyperpigmentation.[1][2][3][4]

The small molecule this compound has emerged as a promising direct inhibitor of tyrosinase.[1][2][3][4] Extensive in vitro and in vivo studies have demonstrated its ability to reduce melanin production effectively.[1][2][3] This whitepaper will consolidate the existing scientific knowledge on this compound, presenting a detailed analysis of its impact on melanogenesis.

Quantitative Efficacy of this compound

The inhibitory effects of this compound on melanin production and tyrosinase activity have been quantified in various experimental models. The data presented below is collated from the seminal study by Menard et al.

| Parameter | Model System | Concentration | Result | Reference |

| Melanin Content | Zebrafish Embryos | 10 µM | >80% reduction | [2] |

| Cell Viability (IC50) | B16F10 Murine Melanoma Cells | 5-10 µM | 50% reduction in cell number | [5] |

| Tyrosinase Activity | In vitro (L-DOPA conversion) | 5 µM | Significant inhibition | [6] |

| Tyrosinase Activity | In vitro (L-DOPA conversion) | 20 µM | Stronger inhibition | [6] |

| Binding Affinity (SPR) | Human Tyrosinase | 50 µM (high concentration) | Direct binding observed | [6] |

Mechanism of Action: Direct Tyrosinase Inhibition

-

In vitro enzyme assays: this compound directly inhibits the catalytic activity of tyrosinase in a cell-free system.[6]

-

Molecular docking studies: Computational modeling predicts that this compound binds to the active site of the tyrosinase protein.[1][2][3]

-

Stable protein expression: Treatment with this compound at effective concentrations (5 µM) does not alter the expression levels of the tyrosinase protein in B16F10 melanoma cells.[5] This indicates that this compound does not act on the upstream transcriptional regulation of the tyrosinase gene, which is primarily controlled by the Microphthalmia-associated Transcription Factor (MITF).

This direct inhibitory mechanism offers a targeted approach to reducing melanin synthesis with potentially fewer off-target effects compared to agents that modulate complex signaling cascades.

References

- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. embopress.org [embopress.org]

- 5. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of a USP1 Inhibitor in Cell Culture

A Note on Compound Identity: Initial searches for "ML233" predominantly identify it as a tyrosinase inhibitor involved in melanin production. It is likely that the intended compound for investigating USP1 inhibition and DNA damage is ML323 , a well-characterized and potent inhibitor of Ubiquitin Specific Protease 1 (USP1). The following application notes and protocols are therefore based on the properties and use of ML323 as a representative USP1 inhibitor.

Introduction

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) by removing ubiquitin from key proteins, notably FANCD2 and PCNA.[1] Inhibition of USP1 prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state. This disrupts DNA repair processes, including the Fanconi anemia (FA) pathway and translesion synthesis (TLS), and can sensitize cancer cells to DNA-damaging agents.[2][3] ML323 is a potent and selective allosteric inhibitor of the USP1-UAF1 complex.[4] These application notes provide a detailed protocol for the use of a USP1 inhibitor, exemplified by ML323, in a cell culture setting to study its effects on cell viability and DNA damage pathways.

Data Presentation

Table 1: In Vitro Activity of ML323

| Parameter | Value | Substrate/Assay | Reference |

| IC₅₀ | 76 nM | Ubiquitin-Rhodamine | [4][5] |

| 174 nM | K63-linked diubiquitin | [6] | |

| 820 nM | Monoubiquitinated PCNA (Ub-PCNA) | [6] | |

| Kᵢ (free enzyme) | 68 nM | - | [6] |

| K'ᵢ (enzyme-substrate) | 183 nM | - |

Table 2: Cellular Activity of ML323 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ / Effective Concentration | Effect | Reference |

| H596 | Non-small cell lung cancer | Sensitizes to cisplatin | Potentiates cisplatin cytotoxicity | [5] |

| U2OS | Osteosarcoma | Sensitizes to cisplatin | Potentiates cisplatin cytotoxicity | [5] |

| OVCAR8 | Ovarian Cancer | Susceptible to ML323 | Inhibition of proliferation | [7] |

| EFO21 | Ovarian Cancer | Susceptible to ML323 | Inhibition of proliferation | [7] |

| HCT116 | Colorectal Cancer | Sensitizes to doxorubicin | Increased apoptosis | [3] |

| SW480 | Colorectal Cancer | Sensitizes to doxorubicin | Increased apoptosis | [3] |

| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | Selective viability reduction | Synthetic lethality | [8] |

| UWB1.289 | Ovarian Cancer (BRCA1 mutant) | Selective viability reduction | Synthetic lethality | [8] |

Experimental Protocols

Preparation of ML323 Stock Solution

-

Reconstitution: ML323 is typically supplied as a powder. Reconstitute in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[5] The solubility in DMSO is high (e.g., 76 mg/mL or ~197 mM).[5]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is to determine the cytotoxic or cytostatic effects of the USP1 inhibitor on a chosen cell line.

-

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

USP1 inhibitor (e.g., ML323)

-

MTT reagent (or other viability assay reagent)

-

DMSO (or appropriate solubilizing agent)

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the USP1 inhibitor in the complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

Viability Assessment (MTT Example):

-

Add MTT reagent to each well (e.g., 10 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Plot the results as a dose-response curve to calculate the IC₅₀ value.

-

Western Blot for Ubiquitinated FANCD2 and PCNA

This protocol is to detect the accumulation of ubiquitinated forms of USP1 substrates.

-

Materials:

-

6-well or 10 cm cell culture plates

-

Cell line of interest

-

USP1 inhibitor (e.g., ML323)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (a gradient gel, e.g., 3-8% Tris-Acetate, may be necessary to resolve the ubiquitinated and non-ubiquitinated forms)[9]

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-FANCD2, anti-PCNA, anti-GAPDH or β-actin for loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the desired concentration of the USP1 inhibitor (and/or a DNA-damaging agent if investigating synergistic effects) for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein amounts, add Laemmli sample buffer, and denature by heating. Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary antibody (e.g., anti-FANCD2) overnight at 4°C. The monoubiquitinated form of FANCD2 will appear as a band slightly higher than the non-ubiquitinated form (e.g., 162 kDa vs. 155 kDa).[9]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using an ECL reagent and an imaging system.

-

-

Immunofluorescence for γH2AX Foci

This protocol is to visualize and quantify DNA double-strand breaks.

-

Materials:

-

Cells grown on coverslips in a multi-well plate

-

USP1 inhibitor (e.g., ML323)

-

DNA-damaging agent (e.g., etoposide, ionizing radiation) - optional

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA or goat serum in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Cell Treatment: Seed cells on coverslips. Treat with the USP1 inhibitor, with or without a DNA-damaging agent, for the desired time.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash with PBS.

-

Block with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C or for 1-2 hours at room temperature.

-

Wash with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (in the dark) for 1 hour at room temperature.

-

-

Mounting and Imaging:

-

Wash with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope, and quantify the number of γH2AX foci per nucleus.

-

-

Mandatory Visualizations

Caption: Signaling pathway of USP1 inhibition by ML323.

Caption: Experimental workflow for Western Blot analysis.

Caption: Experimental workflow for Immunofluorescence.

References

- 1. scielo.br [scielo.br]

- 2. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics [frontiersin.org]

- 4. ML 323 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FANCD2 monoubiquitination detection by Western blot [bio-protocol.org]

Application of ML233 in Zebrafish Models of Pigmentation

Introduction

ML233 is a small molecule identified as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Zebrafish (Danio rerio) have emerged as a powerful in vivo model for studying pigmentation and the effects of chemical compounds on melanogenesis due to their rapid development, optical transparency, and the conserved nature of the pigmentation pathways with mammals.[4] This document provides detailed application notes and protocols for the use of this compound in zebrafish models to study the inhibition of pigmentation. It has been demonstrated that this compound effectively reduces melanin production in zebrafish embryos in a dose-dependent and reversible manner, without observable toxic side effects at therapeutic concentrations.[2][5] The primary mechanism of action for this compound in reducing pigmentation is the direct inhibition of tyrosinase activity, independent of the apelin signaling pathway with which it was initially associated.[1][6]

Data Presentation

Table 1: Summary of this compound Effects on Zebrafish Pigmentation

| Parameter | Vehicle Control (DMSO) | This compound Treatment | Percentage Change | Reference |

| Melanin Production | Baseline | Significantly Reduced | >80% reduction (similar to 200 µM PTU) | |

| Tyrosinase Activity | Baseline | Significantly Reduced | Not specified | [7] |

| Embryo Viability (at 20 µM) | ~100% | ~100% at 2 dpf | No significant change | [6] |

Table 2: Effective Concentrations and Treatment Durations for this compound in Zebrafish Embryos

| Concentration Range | Treatment Start (hpf) | Treatment End (hpf) | Observed Effect | Reference |

| 7.5 - 200 µM | 4 | 48 | Dose-dependent reduction in skin pigmentation | |

| 15 µM | 24 | 48 | Reversible inhibition of melanogenesis | |

| 20 µM | Not specified | 48 | Potent inhibition of pigmentation with 100% survival | [6] |

| 5 µM and 20 µM | In vitro | In vitro | Inhibition of L-DOPA conversion by tyrosinase | [7] |

Experimental Protocols

Protocol 1: General Treatment of Zebrafish Embryos with this compound

Objective: To assess the effect of this compound on zebrafish embryo pigmentation.

Materials:

-

Wild-type zebrafish embryos

-

Embryo medium (E3)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Petri dishes or multi-well plates

-

Stereomicroscope with a camera

Procedure:

-

Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.

-

Prepare working solutions of this compound in E3 medium from a DMSO stock. A typical final concentration range is 7.5 µM to 200 µM.[6] Ensure the final DMSO concentration is consistent across all groups (including the vehicle control) and ideally does not exceed 0.1%.

-

At 4 hours post-fertilization (hpf), transfer a cohort of healthy embryos into the treatment solutions (e.g., 20-30 embryos per Petri dish). Include a vehicle control group (E3 + DMSO).

-

At 48 hpf, dechorionate the embryos if necessary and anesthetize them using tricaine.

-

Observe and document the pigmentation phenotype using a stereomicroscope. Capture images for later analysis.

-

For reversibility studies, treat embryos from 24 to 48 hpf with this compound, then wash them and transfer them to fresh E3 medium for a recovery period (e.g., up to 72 hpf) before observation.[1][5]

Protocol 2: Quantification of Melanin in Zebrafish Embryos

Objective: To quantitatively measure the melanin content in this compound-treated zebrafish embryos.

Materials:

-

Control and this compound-treated embryos (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

1 N NaOH

-

Microplate reader

-

Homogenizer

Procedure:

-

At the desired time point (e.g., 48 hpf), collect a specific number of embryos from each treatment group (e.g., ≥40 embryos per biological replicate).[1][5]

-

Wash the embryos with PBS to remove any residual medium.

-

Homogenize the embryos in a known volume of PBS.

-

To dissolve the melanin, add 1 N NaOH to the homogenate and incubate at a raised temperature (e.g., 60°C) until the pigment is dissolved.

-

Centrifuge the samples to pellet any insoluble debris.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength of 405-490 nm using a microplate reader.[6]

-

Normalize the melanin content to the number of embryos used.

Protocol 3: In Vivo Tyrosinase Activity Assay

Objective: To measure the tyrosinase activity in lysates from this compound-treated zebrafish embryos.

Materials:

-

Control and this compound-treated embryos (from Protocol 1)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

L-DOPA solution

-

Microplate reader

Procedure:

-

Collect embryos (≥40 per replicate) after treatment (e.g., for 24 hours).[7]

-

Homogenize the embryos in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cellular proteins.

-

Determine the protein concentration of the lysates to ensure equal loading.

-

In a 96-well plate, mix the protein lysate with L-DOPA solution.

-

Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.[7]

-

Calculate the tyrosinase activity based on the rate of dopachrome formation and normalize to the protein concentration.

Visualizations

Signaling Pathway

Caption: Mechanism of this compound in the melanogenesis pathway.

Experimental Workflow

Caption: Experimental workflow for this compound treatment in zebrafish.

Logical Relationship: this compound Effect

Caption: Logical flow of this compound's effect on pigmentation.

References

- 1. researchgate.net [researchgate.net]

- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Apelin Receptor Signaling with ML233

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML233 is a non-peptide small molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including cardiovascular function and fluid homeostasis. As a research tool, this compound offers the advantage of oral bioavailability and blood-brain barrier permeability, making it suitable for both in vitro and in vivo studies.

These application notes provide a comprehensive guide to using this compound for investigating apelin receptor signaling. We detail its pharmacological properties, including its biased agonism, and provide protocols for key cellular assays to characterize its activity.

Important Note on a Newly Discovered Off-Target Activity: Recent preclinical research has identified this compound as a potent direct inhibitor of tyrosinase, an enzyme crucial for melanin synthesis.[1][2][3][4] This activity appears to be independent of the apelin receptor.[1][2][3][4] Researchers should be aware of this off-target effect and consider appropriate controls to ensure that observed phenotypes are indeed mediated by apelin receptor agonism.

Pharmacological Profile of this compound

This compound exhibits a distinct signaling profile at the apelin receptor, characterized by biased agonism. It is a full agonist for β-arrestin recruitment and receptor internalization but only weakly inhibits cAMP production, a marker of Gαi/o-protein activation. This biased signaling profile makes this compound a valuable tool for dissecting the distinct roles of G-protein-dependent and β-arrestin-dependent signaling pathways downstream of the apelin receptor.

Quantitative Data Summary

| Parameter | Value | Assay System | Reference |

| EC50 (β-arrestin recruitment) | 2.4 µM | CHO-K1 cells expressing human apelin receptor | [5] |

| EC50 (Receptor Internalization) | 2.4 µM | CHO-K1 cells expressing human apelin receptor | [5] |

| cAMP Inhibition | Weakly active (>10% of max at 100µM) | CHO-K1 cells expressing human apelin receptor (forskolin-stimulated) | [5] |

| Selectivity | >21-fold selective over Angiotensin 1 (AT1) receptor (>79 µM) | Not specified | [6] |

Signaling Pathways and Experimental Overview

The apelin receptor, upon activation, can signal through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. This compound preferentially activates the β-arrestin pathway.

The following sections provide detailed protocols to quantify this compound's effects on these pathways. This experimental workflow allows for a comprehensive characterization of its biased agonism.

Experimental Protocols

β-Arrestin Recruitment Assay

This protocol is adapted from the principles of the DiscoverX PathHunter® β-arrestin assay.[7] It quantifies the recruitment of β-arrestin to the apelin receptor upon agonist stimulation.

Materials:

-

CHO-K1 cells stably co-expressing the human apelin receptor (APJ) fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).

-

Cell culture medium: Ham's F-12, 10% FBS, 0.4 mg/ml G418.[6]

-

Assay buffer: HBSS or equivalent.

-

This compound stock solution (in DMSO).

-

PathHunter® Detection Reagents.

-

White, solid-bottom 96- or 384-well microplates.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Culture cells to ~80% confluency.

-

Harvest cells and resuspend in fresh culture medium.

-

Plate cells in white, solid-bottom microplates at a density of 5,000-10,000 cells/well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 100 µM down to 1 nM. Include a vehicle control (DMSO).

-

-

Agonist Treatment:

-

Carefully remove the culture medium from the wells.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate for 60-90 minutes at 37°C or room temperature.

-

-

Detection:

-

Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.

-

Add the detection reagent mixture to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the chemiluminescent signal using a luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized data against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

cAMP Inhibition Assay

This protocol is based on the principles of a TR-FRET immunoassay, such as the LANCE® Ultra cAMP Kit.[8] It measures the inhibition of forskolin-stimulated cAMP production, which is indicative of Gαi/o activation.

Materials:

-

CHO-K1 cells stably expressing the human apelin receptor (APJ) (e.g., from Revvity, GenScript).[9][10]

-

Cell culture medium: Ham's F-12, 10% FBS, 0.4 mg/ml G418.[6]

-

Stimulation buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.[6]

-

This compound stock solution (in DMSO).

-

Forskolin solution.

-

LANCE® Ultra cAMP Detection Kit or equivalent TR-FRET assay components.

-

White 384-well microplates.

-

TR-FRET compatible plate reader.

Procedure:

-

Cell Preparation:

-

Culture and harvest cells as described for the β-arrestin assay.

-

Resuspend cells in stimulation buffer to the desired density (e.g., 2,500 cells/well).[6]

-

-

Compound and Forskolin Preparation:

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Prepare a solution of forskolin in stimulation buffer. The final concentration should be one that elicits a submaximal cAMP response (e.g., 15 µM).[5]

-

-

Assay Protocol:

-

Add the diluted this compound or vehicle control to the wells of the microplate.

-

Add the forskolin solution to all wells except for the negative control.

-

Add the cell suspension to each well.

-

Incubate for 30 minutes at room temperature.[6]

-

-

Detection:

-

Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody solution (from the detection kit) to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the TR-FRET signal (emission at 665 nm and 620 nm) using a compatible plate reader.

-

-

Data Analysis:

-

Calculate the 665/620 nm emission ratio.

-

Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine its potency.

-

Receptor Internalization Assay (Confocal Microscopy)

This protocol provides a method for visualizing and quantifying the internalization of the apelin receptor from the plasma membrane into intracellular compartments upon treatment with this compound.[2][11]

Materials:

-

HEK293 or CHO-K1 cells stably expressing a tagged human apelin receptor (e.g., N-terminal HA or GFP tag).

-

Cell culture medium.

-

Glass-bottom dishes or coverslips.

-

This compound stock solution (in DMSO).

-

Fixation solution: 4% paraformaldehyde in PBS.

-

Permeabilization buffer: 0.1% Triton X-100 in PBS (if using an intracellular epitope tag or staining for intracellular proteins).

-

Blocking buffer: 1% BSA in PBS.

-

Primary antibody against the receptor tag (if applicable).

-

Fluorescently labeled secondary antibody.

-

Nuclear stain (e.g., DAPI).

-

Mounting medium.

-

Confocal microscope.

Procedure:

-

Cell Seeding:

-

Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.

-

-

Agonist Treatment:

-

Treat the cells with this compound at a concentration known to induce internalization (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control.

-

-

Fixation and Staining:

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[11]

-

Wash twice with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 for 10 minutes if required for antibody access.

-

Block non-specific binding with 1% BSA for 30-60 minutes.

-

Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips onto microscope slides with mounting medium.

-

Image the cells using a confocal microscope, acquiring z-stacks to visualize the three-dimensional distribution of the receptor.

-

-

Data Analysis:

-

Qualitatively assess the translocation of the receptor from the plasma membrane to intracellular vesicles.

-

For quantitative analysis, use image analysis software to measure the fluorescence intensity at the plasma membrane versus the cytoplasm or to count the number of intracellular puncta per cell.

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. bioquicknews.com [bioquicknews.com]

- 5. Figure 7, this compound reduces forskolin stimulated intracellular cAMP and stimulates APJ internalization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. GPCR β-Arrestin Product Solutions [discoverx.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. genscript.com [genscript.com]

- 10. revvity.com [revvity.com]

- 11. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing ML233 Efficacy as a Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML233 is a small molecule identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3][4][5] Defective melanogenesis is associated with various skin disorders, including hyperpigmentation and melanoma.[1][2][5] this compound has been shown to reduce melanin production in both in vitro and in vivo models, making it a promising candidate for therapeutic development.[1][3][6] These application notes provide detailed protocols for assessing the efficacy of this compound as a tyrosinase inhibitor.

While initial interest may exist in the broader pharmacological profile of this compound, current scientific literature robustly supports its role in the inhibition of tyrosinase and melanogenesis, rather than other targets such as the Kir2.1 potassium channel.[1][2][3] Therefore, the following protocols are focused on assays to validate and quantify the anti-melanogenic effects of this compound.

Mechanism of Action: Inhibition of Melanogenesis

Melanogenesis is the process of melanin synthesis, which occurs in melanosomes within melanocytes. The process is initiated by the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosinase.[7][8] Tyrosinase then catalyzes the oxidation of L-DOPA to dopaquinone, which is a precursor for both eumelanin (black-brown pigment) and pheomelanin (yellow-red pigment).[7] this compound directly binds to the active site of tyrosinase, inhibiting its enzymatic activity and thereby reducing the production of melanin.[1][2][3]

Melanogenesis Signaling Pathway

Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Tyrosinase Activity Assay

This assay directly measures the enzymatic activity of tyrosinase in the presence of this compound. The conversion of L-DOPA to dopachrome results in a colorimetric change that can be quantified spectrophotometrically.

Workflow:

Caption: Workflow for the in vitro tyrosinase activity assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a 10 mM stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of each this compound dilution.

-